3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid
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Overview
Description
3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is an alanine derivative. It is a compound of interest in various scientific fields due to its unique structure and properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Mechanism of Action
Target of Action
It is known to be an alanine derivative . Alanine, being an amino acid, plays a crucial role in protein synthesis and other metabolic processes.
Mode of Action
As an alanine derivative, it may interact with biological systems in a manner similar to alanine, potentially influencing protein synthesis and other metabolic processes .
Biochemical Pathways
As an alanine derivative, it may be involved in pathways related to protein synthesis and metabolism .
Pharmacokinetics
Its solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
They are recognized to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Action Environment
It is known to be stable at room temperature, suggesting that it has a long shelf-life .
Biochemical Analysis
Biochemical Properties
It is known that amino acid derivatives, like this compound, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Cellular Effects
Amino acid derivatives are known to have significant impacts on various types of cells and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for scientific research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-3-(ethylamino)propanoic acid
- N-β-(9-Fluorenylmethoxycarbonyl)-N-β-ethyl-β-alanine
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propyl)amino)propanoic acid
- 3-[Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid
Uniqueness
3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is unique due to its specific structure, which includes an ethyl group and a fluorenylmethoxycarbonyl (Fmoc) group. This combination provides distinct properties that are valuable in peptide synthesis and other scientific applications .
Properties
CAS No. |
172965-67-2 |
---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 |
Purity |
90 |
Origin of Product |
United States |
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